![molecular formula C18H20ClN3O5S B14963538 N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B14963538.png)
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,2-dihydropyridin-2-one core substituted with a pyrrolidine sulfonyl group at position 5 and an acetamide linker connected to a 3-chloro-4-methoxyphenyl moiety. The pyrrolidine sulfonyl group may enhance solubility and binding affinity compared to bulkier substituents, while the chloro-methoxy phenyl group could influence lipophilicity and membrane permeability.
Properties
Molecular Formula |
C18H20ClN3O5S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
InChI |
InChI=1S/C18H20ClN3O5S/c1-27-16-6-4-13(10-15(16)19)20-17(23)12-21-11-14(5-7-18(21)24)28(25,26)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,23) |
InChI Key |
GXOAVLZQXXFMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Compound Profile and Structural Characteristics
N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (PubChem CID: 26216862) represents an important class of functionalized pyridine derivatives. This compound has the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀ClN₃O₅S |
Molecular Weight | 425.9 g/mol |
CAS Number | 1358227-22-1 |
First Registered | 2009-05-28 |
Last Modified | 2025-04-05 |
IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
InChIKey | GXOAVLZQXXFMKO-UHFFFAOYSA-N |
The compound features several key structural elements:
General Synthetic Approaches
The synthesis of this compound typically involves a multi-step approach focusing on:
- Construction of the appropriately substituted pyridine core
- Introduction of the pyrrolidine-sulfonyl moiety
- N-alkylation of the pyridine nitrogen with an appropriate acetamide derivative
- Connection of the 3-chloro-4-methoxyphenyl group through amide bond formation
Key Reaction Types
Based on similar compounds in the literature, several reaction types are commonly employed in the synthesis of such structures:
Reaction Type | Purpose |
---|---|
Nucleophilic substitution | Introduction of pyrrolidine group |
Amide coupling | Formation of the acetamide linkage |
Sulfonylation | Installation of the sulfonyl moiety |
Selective N-alkylation | Functionalization of the pyridine nitrogen |
Oxidation reactions | Formation of the 2-oxo functionality |
Specific Preparation Methods
Method A: Sequential Functionalization of Dihydropyridine Core
This method involves the stepwise functionalization of a suitable dihydropyridine precursor. The approach is inspired by analogous synthetic routes used for related compounds such as N-(3-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide.
Synthetic Scheme
- Preparation of the 2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridine core
- N-alkylation at position 1 with an appropriate bromoacetamide derivative
- Formation of the amide bond with 3-chloro-4-methoxyphenyl amine
Detailed Protocol
Step 1: Core Synthesis
- Starting with a suitable pyridine derivative
- Introduction of the 2-oxo functionality through controlled oxidation
- Sulfonylation at position 5 using pyrrolidine-1-sulfonyl chloride or an equivalent reagent
Step 2: N-alkylation
- Treatment of the core with ethyl bromoacetate in the presence of a suitable base (K₂CO₃, Cs₂CO₃, or similar)
- Reaction performed in DMF or acetone at 40-50°C for 2-3 hours
- Isolation of the intermediate ester through filtration or extraction
Step 3: Amide Formation
- Hydrolysis of the ester to the corresponding acid
- Activation of the acid using coupling reagents (EDC/HOBT, HATU, or similar)
- Coupling with 3-chloro-4-methoxyphenylamine
- Purification through recrystallization or column chromatography
Method B: Convergent Synthesis Approach
This method involves the parallel preparation of key building blocks that are subsequently combined. This approach is derived from synthetic strategies employed for analogous compounds containing similar structural motifs.
Synthetic Scheme
- Preparation of the 1-(2-chloroacetyl)-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one intermediate
- Parallel preparation of 3-chloro-4-methoxyphenylamine (or starting with the commercial material)
- Convergent coupling of the two components
Reaction Conditions and Parameters
Preparation of Key Intermediate:
- Reaction temperatures: 40-60°C
- Solvents: DMF, THF, or ethanol
- Bases: K₂CO₃, TEA, or morpholine
- Reaction time: 2-3 hours (with TLC monitoring)
Final Coupling Step:
Characterization and Analytical Methods
Spectroscopic Identification
The characterization of this compound typically involves:
Analytical Method | Key Diagnostic Features |
---|---|
¹H NMR | Signals for pyrrolidine protons (δ 3.2-3.4 ppm), methoxy group (δ ~3.8 ppm), and acetamide CH₂ (δ ~4.5 ppm) |
¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), pyridine carbons (δ ~110-150 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 426 [M+H]⁺ |
IR Spectroscopy | Characteristic bands for C=O stretching (~1650-1700 cm⁻¹), S=O stretching (~1320-1350 cm⁻¹) |
Optimization Strategies and Considerations
Purification Techniques
For optimal purity, the following purification strategies have proven effective:
Recrystallization : Using acetone or acetone-ethanol mixtures for crystallization of the final product.
Flash Chromatography : Silica gel chromatography with acetone as eluent has been effective for similar compounds.
Mixed Solvent Crystallization : Allowing the reaction mixture to stand at room temperature until crystallization is complete before filtration.
Comparative Analysis of Methods
Parameter | Method A | Method B |
---|---|---|
Overall Yield | Moderate (estimated 30-45%) | Moderate to Good (37-54% for analogous compounds) |
Reaction Steps | 3-4 steps | 2-3 steps |
Complexity | Moderate | Moderate |
Reagent Accessibility | Standard reagents | Standard reagents |
Purification Difficulty | Moderate | Moderate |
Scale-up Potential | Good | Very Good |
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different reactivity.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in drug development for treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
- Key Differences: Replaces the pyrrolidine sulfonyl group with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl substituent. Incorporates 4,6-dimethyl groups on the dihydropyridinone ring.
- Methyl groups may enhance metabolic stability but reduce conformational flexibility .
Pyridin-2-one Derivatives ()
- Example: 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
- Key Differences: Features dicarbonitrile and hydroxy groups at positions 3, 5, and 6, respectively. The 4-(dimethylamino)phenyl group provides strong electron-donating effects.
- Hydroxy and dimethylamino groups could improve aqueous solubility but reduce blood-brain barrier penetration .
Acetamide-Based Analogues with Heterocyclic Substituents
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences: Replaces the dihydropyridinone core with a 1,2,4-triazole ring. Includes a pyridin-2-yl substituent and ethyl group on the triazole.
- Implications: The triazole’s hydrogen-bonding capacity may alter target selectivity.
N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences: Adds an acetylamino group on the phenyl ring. Shares the 1,2,4-triazole scaffold with .
- Implications: The acetylamino group may enhance solubility but introduce steric hindrance at binding sites. Similar triazole structure suggests shared synthetic intermediates but divergent biological profiles .
Physicochemical and Pharmacokinetic Comparison
Notes: Predicted values based on structural analogs and substituent contributions. The target compound’s pyrrolidine sulfonyl group balances solubility and membrane permeability better than ’s lipophilic oxadiazole. ’s hydroxy and cyano groups favor solubility but limit bioavailability.
Research Implications and Gaps
While the target compound’s structure offers a favorable balance of solubility and stability, direct pharmacological data are absent in the provided evidence. Comparative studies on kinase inhibition (e.g., EGFR, VEGFR) or antibacterial activity with these analogs are needed. Structural modifications inspired by ’s dicarbonitrile groups or ’s triazole scaffold could further optimize potency and selectivity.
Q & A
Q. Advanced Optimization Strategies
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratios, catalyst loading) to maximize yield. For sulfonylation, optimize sulfonyl chloride equivalents and reaction time .
- Continuous Flow Chemistry : Improve reproducibility of oxidation or coupling steps using flow reactors, as demonstrated in analogous diazomethane syntheses .
How should researchers resolve contradictions in spectroscopic characterization data?
Q. Methodological Approach
- Cross-Validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, IR peaks near 1670–1700 cm confirm carbonyl groups (amide and pyridinone), while H NMR should show distinct pyrrolidine sulfonyl protons (δ 3.0–3.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding. In related acetamides, crystallography revealed R_2$$^2(10) dimer formation via N–H···O bonds, which can influence solubility and stability .
What strategies are effective for analyzing the hydrogen-bonding network in its crystal structure?
Q. Structural Analysis Workflow
Single-Crystal X-ray Diffraction : Determine unit cell parameters and intermolecular interactions.
Hirshfeld Surface Analysis : Quantify interactions (e.g., H-bonding, van der Waals) using software like CrystalExplorer.
Thermogravimetric Analysis (TGA) : Assess stability of hydrogen-bonded networks under thermal stress.
Q. Key Findings from Analogues
- In N-substituted acetamides, steric effects from chloro and methoxy groups reduce planarity, creating torsional angles of 44–77° between aromatic rings, which may limit π-π stacking .
How can the sulfonylation step be optimized to minimize byproducts?
Q. Advanced Reaction Engineering
- Kinetic Control : Use low temperatures (0–5°C) and slow addition of sulfonyl chloride to prevent over-sulfonylation.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group reactivity in biphasic systems.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track sulfonylation progress and terminate reactions at >90% conversion .
What in vitro models are suitable for evaluating its biological activity?
Q. Initial Screening Models
- Enzyme Inhibition Assays : Target kinases or proteases, as pyrrolidine sulfonyl groups often act as hydrogen bond acceptors .
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening. Pre-treat with cytochrome P450 inhibitors to assess metabolic stability .
Q. Advanced Mechanistic Studies
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to targets like PARP or HDACs.
- Molecular Dynamics Simulations : Predict interactions with hydrophobic pockets using docking software (AutoDock Vina) and validate with mutagenesis .
How can computational methods predict its pharmacokinetic properties?
Q. Workflow for ADME Profiling
SwissADME : Predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
MetaSite : Identify metabolic hotspots (e.g., demethylation of the methoxy group).
Molecular Dynamics (MD) Simulations : Analyze binding modes to serum albumin for half-life estimation .
Q. Key Considerations
- The pyrrolidine sulfonyl group may enhance solubility but reduce passive diffusion. Balance with logP adjustments via substituent modifications .
What analytical techniques are critical for purity assessment?
Q. Standardized Protocol
- HPLC-PDA/MS : Use C18 columns (ACN/water gradient) to detect impurities >0.1%. Monitor at λ = 254 nm (aromatic absorption).
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- DSC/TGA : Verify melting point consistency (e.g., 473–475 K in analogues) and thermal decomposition patterns .
How can researchers mitigate synthetic challenges in scaling up?
Q. Scale-Up Strategies
- Process Analytical Technology (PAT) : Implement real-time monitoring using inline FTIR for critical steps like amide coupling.
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.